

In-Depth Technical Guide: Spectral Data of 4-(4-acetylphenyl)pyridine

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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(4-acetylphenyl)pyridine, also known as 1-(4-(pyridin-4-yl)phenyl)ethanone. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral information and experimental protocols to support research and development activities.

Chemical Structure and Properties

• IUPAC Name: 1-(4-(pyridin-4-yl)phenyl)ethanone

• Synonyms: 4-(4-acetylphenyl)pyridine, 4'-Acetyl-4-phenylpyridine

• CAS Number: 70581-00-9

Molecular Formula: C13H11NO

• Molecular Weight: 197.23 g/mol

Spectral Data

The following tables summarize the key quantitative spectral data for 4-(4-acetylphenyl)pyridine.



¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.73	d	6.0	2H	H-2', H-6' (Pyridine)
8.06	d	8.5	2H	H-2, H-6 (Phenyl)
7.76	d	8.5	2H	H-3, H-5 (Phenyl)
7.58	d	6.0	2H	H-3', H-5' (Pyridine)
2.65	S	-	3H	-CH₃ (Acetyl)

Solvent: CDCl3, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
197.7	C=O (Acetyl)
150.6	C-2', C-6' (Pyridine)
147.9	C-4' (Pyridine)
142.9	C-4 (Phenyl)
137.2	C-1 (Phenyl)
129.5	C-3, C-5 (Phenyl)
127.3	C-2, C-6 (Phenyl)
121.7	C-3', C-5' (Pyridine)
26.7	-CH₃ (Acetyl)



Solvent: CDCl₃, Frequency: 101 MHz

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Weak	C-H stretch (Aromatic)
2925	Weak	C-H stretch (Methyl)
1685	Strong	C=O stretch (Ketone)
1600, 1585, 1480	Medium	C=C stretch (Aromatic rings)
1360	Medium	C-H bend (Methyl)
1265	Strong	C-C stretch (Acetyl)
830	Strong	C-H bend (para-disubstituted Phenyl)

Sample State: KBr Pellet

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
197	100	[M] ⁺ (Molecular Ion)
182	85	[M - CH ₃] ⁺
154	40	[M - COCH₃]+
127	30	[C ₉ H ₇ N] ⁺
77	20	[C ₆ H₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary based on the instrumentation used.



Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(4-acetylphenyl)pyridine (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

A small amount of 4-(4-acetylphenyl)pyridine is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The compound is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.

Synthesis of 4-(4-acetylphenyl)pyridine

A common and efficient method for the synthesis of 4-(4-acetylphenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5][6]

General Suzuki-Miyaura Coupling Protocol

To a reaction vessel is added 4-bromoacetophenone (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate (2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The reaction mixture is heated with stirring at a temperature ranging from 80 to 100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined



organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-(4-acetylphenyl)pyridine.

Mandatory Visualizations Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-(4-acetylphenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.



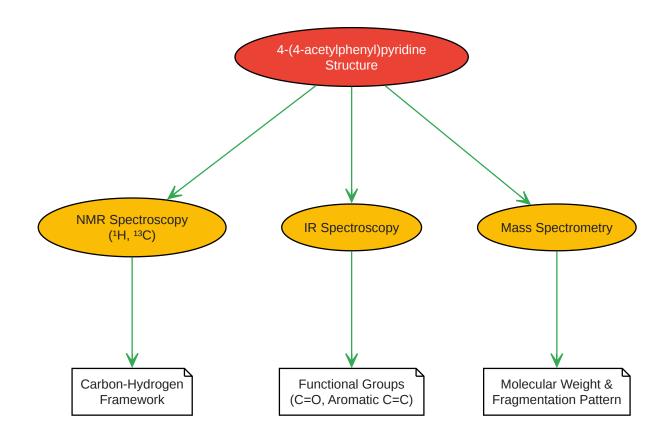
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Suzuki-Miyaura Synthesis Workflow

Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the different types of spectral data and the information they provide about the molecular structure of 4-(4-acetylphenyl)pyridine.





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Spectral Data and Structural Information

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